molecular formula C20H14O2 B181577 1,3-Dibenzoylbenzene CAS No. 3770-82-9

1,3-Dibenzoylbenzene

Cat. No. B181577
CAS RN: 3770-82-9
M. Wt: 286.3 g/mol
InChI Key: MJQHDSIEDGPFAM-UHFFFAOYSA-N
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Description

1,3-Dibenzoylbenzene, also known as m-Dibenzoylbenzene or [3-(benzoyl)phenyl]-phenyl-methanone, is a diarylketone derivative . It has a molecular formula of C20H14O2 and a molecular weight of 286.3240 .


Molecular Structure Analysis

The molecule has topologically pseudogenerate Π-LUMO′s (lowest unoccupied molecular orbital) . Crystal structure studies suggest that its crystals are orthorhombic and exhibit space group Pbca .


Chemical Reactions Analysis

1,3-Dibenzoylbenzene is a suitable reagent used in the synthesis of 1,3-bis(1-phenylvinyl)benzene (MDDPE) . It may also be used in the synthesis of polyanionic spin-quintet molecular clusters and ground state undecet hydrocarbon with 10 parallel spins .


Physical And Chemical Properties Analysis

1,3-Dibenzoylbenzene is a solid substance . Its melting point is between 105-108 °C .

Scientific Research Applications

Synthesis of 1,3-bis(1-phenylvinyl)benzene (MDDPE)

  • Summary of Application: 1,3-Dibenzoylbenzene is used as a reagent in the synthesis of 1,3-bis(1-phenylvinyl)benzene, also known as MDDPE .
  • Results or Outcomes: The outcome of this application is the production of MDDPE .

Synthesis of Polyanionic Spin-Quintet Molecular Clusters

  • Summary of Application: 1,3-Dibenzoylbenzene can be used in the synthesis of polyanionic spin-quintet molecular clusters .
  • Results or Outcomes: The outcome of this application is the production of polyanionic spin-quintet molecular clusters .

Synthesis of Ground State Undecet Hydrocarbon with 10 Parallel Spins

  • Summary of Application: 1,3-Dibenzoylbenzene can be used in the synthesis of a ground state undecet hydrocarbon with 10 parallel spins .
  • Results or Outcomes: The outcome of this application is the production of a ground state undecet hydrocarbon with 10 parallel spins .

Safety And Hazards

When handling 1,3-Dibenzoylbenzene, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should also be avoided .

properties

IUPAC Name

(3-benzoylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-19(15-8-3-1-4-9-15)17-12-7-13-18(14-17)20(22)16-10-5-2-6-11-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQHDSIEDGPFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063180
Record name Methanone, 1,3-phenylenebis[phenyl-
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Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Dibenzoylbenzene

CAS RN

3770-82-9
Record name 1,3-Dibenzoylbenzene
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Record name Methanone, 1,1'-(1,3-phenylene)bis(1-phenyl-
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Record name Methanone, 1,1'-(1,3-phenylene)bis[1-phenyl-
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Record name Methanone, 1,3-phenylenebis[phenyl-
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Record name 1,3-dibenzoylbenzene
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Record name 1,3-Dibenzoylbenzene
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Synthesis routes and methods I

Procedure details

To a mechanically stirred, 600 mL autoclave is added 1 mole of isophthaloyl dichloride, 10 moles of benzene and 2% iron chloride, based on the amount of isophthaloyl dichloride. The reactor is closed and the temperature of the reaction zone is elevated to 200° C. The reaction goes to completion in approximately 4 to5 hours with a quantitative yield of 1,3-phenylene-bis(phenyl methanone). The maximum pressure experienced during the reaction was 300 psig.
Quantity
1 mol
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Reaction Step One
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10 mol
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Synthesis routes and methods II

Procedure details

According to the general mode of operation described above, 203 g (1 mole) of isophthaloyl dichloride in 500 ml of THF is reacted with 274 g (2 moles) of phenyl magnesium chloride. The subsequent hydrolysis is effected with the aid of a dilute hydrochloric acid solution. By cooling, the diketone crystalises. 1,3-dibenzoyl-benzene is obtained in a yield of 75%. The product is recrystallised from ethanol. White crystals are obtained, the melting point of which is 100° C., which corresponds to the formula: ##STR5##
Quantity
203 g
Type
reactant
Reaction Step One
Quantity
274 g
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0 (± 1) mol
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Name
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500 mL
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
I Fujita, Y Teki, T Takui, T Kinoshita, K Itoh… - Journal of the …, 1990 - ACS Publications
Hydrocarbon 1 was generated at77 K by photolysis of the pentakis (diazo) precursor 2 which was diluted in a single crystal of 1, 3-dibenzoylbenzene (Pbca space group). The …
Number of citations: 175 pubs.acs.org
S Nakazawa, K Sato, D Shiomi, M Yano… - … Crystals and Liquid …, 1999 - Taylor & Francis
The systems under study were 1,3-dibenzoyl benzene (1), its methyl derivatives (2,3), and 2,6-dibenzoyl pyridine (4), all of which have topologically pseudogenerate π-LUMO's. The …
Number of citations: 1 www.tandfonline.com
M Suzuki, T Sasaki, G Matsuura… - Journal of Polymer …, 2003 - Wiley Online Library
The meso and racemic forms of 1,3‐bis(hydroxyphenylmethyl)benzene underwent solvent‐free polycondensation with the aid of an acid catalyst giving polyether. Very interestingly, the …
Number of citations: 6 onlinelibrary.wiley.com
WJ Bailey, J Rosenberg, LJ Young - Journal of the American …, 1954 - ACS Publications
(5) WJ Bailey and M. Madoff, This Journal, 76, 5603 (1953). tetraethyltetrathiodiketal derivative and desulfurization with Raney nickel, followed by dehydrogenation with palladium. This …
Number of citations: 3 pubs.acs.org
E Block, D Putman - Journal of the American Chemical Society, 1990 - ACS Publications
The success of our procedure depended in part on our discovery that Douglass’s synthesis4 of CICH2SCI from the solid chlorination product of dimethyl disulfide, CH3SC13, can be …
Number of citations: 53 pubs.acs.org
S Baysec, E Preis, S Allard… - Macromolecular Rapid …, 2016 - Wiley Online Library
Five different poly(arylene‐diarylvinylene)s have been synthesized by reductive polyolefination starting from the corresponding bis(α,α‐dichlorobenzyl)‐substituted monomers and …
Number of citations: 31 onlinelibrary.wiley.com
WY Lee, BG Moon, CH Park, SH Bang… - Bulletin of the Korean …, 1988 - koreascience.kr
Three isomers of dibenzoylbenzene were prepared for the first time by some workers"*" around early 1900. From that time on, the synthetic studies of this field have been overlooked …
Number of citations: 7 koreascience.kr
RW Murray, AM Trozzolo - The Journal of Organic Chemistry, 1964 - ACS Publications
Dicarbenes. Some Isolable Bisdiazoalkanes Page 1 1268 Notes Yol. As the temperature was raised, the reaction became even more complex and more profound cleavage products …
Number of citations: 24 pubs.acs.org
SI Murahashi, Y Yoshimura, Y Yamamoto, I Moritani - Tetrahedron, 1972 - Elsevier
Chemical reactivity of quintet carbenes, m-phenylenebis(phenylmethylene) (1) and m-phenylenebis(methylene) (2) has been studied. Dicarbene 1 adds to 1,1-diphenylethylene (84%) …
Number of citations: 19 www.sciencedirect.com
V Goel, R Malhotra - Asian Journal of Chemistry, 2016 - Asian Journal of Chemistry
Number of citations: 1

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